2-Fluoro-3-(oxan-4-yl)propanoic acid
Description
Properties
IUPAC Name |
2-fluoro-3-(oxan-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYFPVFTMRZIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-3-(oxan-4-yl)propanoic acid is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.
Synthesis of this compound
The synthesis of this compound typically involves the introduction of a fluorine atom into a propanoic acid framework, followed by the formation of an oxane ring. Various synthetic routes have been explored, including nucleophilic substitution reactions and cyclization processes. The following table summarizes key synthetic methods:
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Nucleophilic substitution | Fluorinated propanoic acid | Basic conditions, DMF | High |
| Cyclization | Oxirane derivatives | Acidic conditions | Moderate to high |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atom enhances the compound's lipophilicity and binding affinity to enzymes and receptors, which may lead to modulation of various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to mood and cognition.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that fluorinated compounds often possess enhanced antimicrobial activity due to their ability to disrupt bacterial membranes.
- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines, although further studies are needed to elucidate specific mechanisms.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various fluorinated acids, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Cancer Cell Line Testing : In vitro assays on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 40 µM.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other fluorinated compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial, Anticancer | ~40 |
| 2-Fluoroacetic acid | Antimicrobial, Metabolic inhibitor | ~30 |
| 3-Fluoropropanoic acid | Weak antimicrobial | >100 |
Scientific Research Applications
The compound 2-Fluoro-3-(oxan-4-yl)propanoic acid is a fluorinated derivative of propanoic acid, which has garnered attention in various scientific research applications due to its unique structural properties. This article explores its applications across different fields, including medicinal chemistry, agrochemicals, and materials science.
Medicinal Chemistry
- Antimicrobial Activity : Compounds with similar structures have been evaluated for their antimicrobial properties. Fluorinated acids often exhibit enhanced activity against resistant bacterial strains due to their ability to penetrate bacterial membranes more effectively.
- Anti-inflammatory Agents : Research indicates that fluorinated compounds can modulate inflammatory responses, making them potential candidates for developing anti-inflammatory drugs.
- Drug Design : The unique properties of this compound make it a valuable scaffold in drug design, particularly for creating inhibitors targeting specific enzymes or receptors.
Agrochemicals
- Herbicides : The compound's structural characteristics may allow it to function as a herbicide, potentially affecting plant growth by inhibiting specific metabolic pathways.
- Pesticides : Similar compounds have shown efficacy in pest control, providing a basis for further exploration of this compound in agricultural applications.
Materials Science
- Polymer Chemistry : The incorporation of fluorinated compounds into polymers can enhance properties such as chemical resistance and thermal stability.
- Coatings and Sealants : The unique characteristics of this compound may lead to the development of advanced coatings with improved durability and resistance to environmental degradation.
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial properties of various fluorinated acids, including derivatives of propanoic acid. Results indicated that compounds with an oxan group exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications .
Case Study 2: Herbicidal Activity
Research on fluorinated herbicides demonstrated that modifications in the molecular structure could lead to increased herbicidal potency. In trials, compounds similar to this compound showed promising results in controlling weed growth while minimizing phytotoxicity to crops .
Case Study 3: Drug Development
In a drug discovery program aimed at developing novel anti-inflammatory agents, researchers identified several fluorinated derivatives that inhibited pro-inflammatory cytokine production in vitro. The inclusion of the oxan moiety was crucial for enhancing bioavailability and reducing side effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Fluorine Substitution: The presence of fluorine in this compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like 3-(oxan-4-yl)propanoic acid .
- This contrasts with thiophene-containing analogs (e.g., 2-(thiophen-2-yl)propanoic acid), where sulfur atoms may alter redox properties .
- Aromatic vs. Aliphatic Substituents: Compounds with aromatic trifluoromethyl groups (e.g., 3-[4-(Trifluoromethyl)phenyl]propanoic acid) exhibit higher lipophilicity, which may enhance membrane permeability but increase toxicity risks .
Anti-Inflammatory Potential
Structurally related β-hydroxy-β-arylalkanoic acids (e.g., ibuprofen analogs) show anti-inflammatory activity via cyclooxygenase (COX) inhibition .
Cytotoxicity and Selectivity
In vitro studies of β-hydroxy-β-aryl propanoic acids demonstrate anti-proliferative effects on malignant cells but variable cytotoxicity on normal immune cells . The fluorine and oxane substituents in this compound could modulate these effects by altering cellular uptake or metabolic pathways. For example, fluorinated derivatives like 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS 923825-01-8) show enhanced bioactivity due to fluorine’s electron-withdrawing properties .
Preparation Methods
Detailed Preparation Routes
Synthesis of 3-(Oxan-4-yl)propanoic Acid (Non-fluorinated Precursor)
This compound (C8H14O3) serves as a structural analog and potential precursor. Although specific synthetic details for this acid are limited, it is commonly prepared via:
- Functionalization of tetrahydropyran derivatives
- Oxidation or hydrolysis of suitable esters or ketones bearing the tetrahydropyran ring
Preparation of Tetrahydropyran-4-yl Intermediates
Key intermediates such as 1-(tetrahydro-2H-pyran-4-yl)ethanone have been synthesized via Grignard reactions and subsequent functional group transformations:
| Step | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Addition of isopropylmagnesium chloride to methyl tetrahydro-2H-pyran-4-carboxylate with N,O-dimethylhydroxylamine hydrochloride in THF at -20°C | 75% yield | Formation of N-methoxy-N-methylamide intermediate | |
| Reaction of N-methoxy-N-methylamide with methylmagnesium bromide in THF at 0°C | 81% yield | Conversion to 4-acetyltetrahydro-4H-pyran | |
| Bromination of 1-tetrahydropyran-4-ylethanone in methanol at -10 to 10°C, followed by acid treatment | 74.3% yield | Formation of brominated intermediate for further functionalization |
These intermediates provide a platform for further elaboration toward fluorinated propanoic acids.
Fluorination Strategies
Fluorination at the 2-position of propanoic acids can be achieved by:
- Use of fluorinated malonates or fluoromalonic acid derivatives as substrates
- Biocatalytic synthesis involving engineered enzymes to introduce fluorine under mild conditions
Biocatalytic Synthesis Example
A study demonstrated the biosynthesis of 2-fluoro-3-hydroxypropionic acid using 2-fluoromalonic acid as a fluorine source catalyzed by MatBrp and MCR enzymes. This green method avoids toxic fluorinating agents and harsh conditions, offering:
- Mild reaction conditions
- Use of inexpensive substrates
- No toxic waste generation
This approach could be adapted for the synthesis of 2-fluoro-3-(oxan-4-yl)propanoic acid analogs by modifying the substrate and enzymatic system.
Hypothetical Synthetic Route for this compound
Based on the above data, a plausible synthetic sequence is:
- Prepare 3-(oxan-4-yl)propanoic acid or a suitable protected derivative.
Introduce the fluorine atom at the 2-position by:
- Chemical fluorination using electrophilic fluorinating agents under controlled conditions, or
- Biocatalytic fluorination using fluoromalonate substrates and engineered enzymes.
Purify the product using chromatographic techniques.
- Confirm structure and purity by NMR spectroscopy, mass spectrometry, and other analytical methods.
Summary Table of Preparation Methods
Analytical and Research Findings
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the fluorine substitution and ring integrity.
- Fluorine incorporation enhances compound stability and lipophilicity, potentially improving biological activity.
- The enzymatic approach to fluorination is emerging as a promising alternative to traditional chemical methods, especially for complex molecules like this compound.
Q & A
Q. What synthetic strategies are recommended for 2-Fluoro-3-(oxan-4-yl)propanoic acid, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves fluorination at the β-position and functionalization of the oxane (tetrahydropyran) ring. A plausible route includes:
- Step 1: Coupling of oxan-4-ylmethanol with a fluorinated acrylate derivative via Mitsunobu or nucleophilic substitution.
- Step 2: Hydrolysis of the ester to yield the carboxylic acid.
Intermediates should be characterized using ¹H/¹³C NMR to confirm regiochemistry and HPLC (≥95% purity) to assess intermediate purity . Fluorine incorporation can be verified via ¹⁹F NMR or FT-IR (C-F stretch ~1100 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Storage: Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Spills: Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste .
Q. Which analytical techniques are most effective for purity assessment?
Methodological Answer:
- HPLC: Use a C18 column with UV detection (λ = 210–254 nm) and gradient elution (water/acetonitrile + 0.1% TFA). Compare retention times against certified reference standards .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (expected [M-H]⁻ ion). Cross-reference with NIST Chemistry WebBook data for validation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer:
- Multi-Technique Validation: Combine X-ray crystallography (for absolute configuration) with 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian software) .
Q. What experimental methods determine the acid dissociation constant (pKa) of this compound?
Methodological Answer:
- Potentiometric Titration: Titrate the compound in aqueous buffer (pH 2–12) while monitoring pH. Fit titration curves to calculate pKa .
- UV-Vis Spectroscopy: Measure absorbance changes at λ_max during deprotonation. Use the Henderson-Hasselbalch equation for pKa estimation .
- Note: The electron-withdrawing fluorine and oxane ring may lower pKa compared to non-fluorinated analogs (e.g., predicted pKa = 3.92 ± 0.19) .
Q. How can researchers design assays to study its bioactivity (e.g., enzyme inhibition)?
Methodological Answer:
- Enzyme Kinetics: Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to monitor hydrolysis rates in the presence of the compound. Calculate IC₅₀ via nonlinear regression .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics to enzymes like lipases or proteases. Analyze ΔH and Kd values to infer binding modes .
Data Contradiction Analysis Framework
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
